molecular formula C7H12O4S B1305091 Ethyl 2-[(ethoxycarbonyl)thio]acetate CAS No. 52790-15-5

Ethyl 2-[(ethoxycarbonyl)thio]acetate

Cat. No. B1305091
CAS RN: 52790-15-5
M. Wt: 192.24 g/mol
InChI Key: YZAKTJAACUTISQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethoxycarbonyl)thio]acetate is a compound that falls within the realm of organic chemistry, particularly within the subset of sulfur-containing esters. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, synthesis, and applications. These insights can be extrapolated to understand the characteristics and potential uses of ethyl 2-[(ethoxycarbonyl)thio]acetate.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of alcohols with carboxylic acids or their derivatives. For instance, the synthesis of ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate was achieved using sodium conditions and solvent DMF, yielding a product with up to 89.6% efficiency . Similarly, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction followed by a reduction process . These methods could potentially be adapted for the synthesis of ethyl 2-[(ethoxycarbonyl)thio]acetate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-[(ethoxycarbonyl)thio]acetate has been determined using techniques such as X-ray diffraction. For example, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was solved by direct methods and refined to an R value of 0.0462, indicating a high degree of accuracy . The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was also determined, revealing significant stabilization by intra- and intermolecular hydrogen bonds . These findings suggest that ethyl 2-[(ethoxycarbonyl)thio]acetate may also exhibit a well-defined and stable crystal structure.

Chemical Reactions Analysis

The reactivity of compounds structurally related to ethyl 2-[(ethoxycarbonyl)thio]acetate can be quite diverse. For instance, ethyl 2-nitroacetoacetate serves as a synthetic precursor for various heterocyclic compounds, demonstrating the potential for ethyl 2-[(ethoxycarbonyl)thio]acetate to participate in complex chemical reactions . Additionally, the synthesis and transformations of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate highlight the versatility of these compounds in generating heterocyclic systems .

Physical and Chemical Properties Analysis

The physical properties of compounds in the same class as ethyl 2-[(ethoxycarbonyl)thio]acetate are often characterized by spectroscopic methods. For example, the FT-IR, FT-Raman, and 1H NMR spectra of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate were recorded and analyzed, providing detailed information about the compound's structure and bonding . The physical properties data for 2-(p-tolyloxy)ethyl acetate, another ester, were evaluated and summarized, which could be analogous to the properties of ethyl 2-[(ethoxycarbonyl)thio]acetate .

Scientific Research Applications

Process Intensification in Chemical Production

Ethyl acetate, a compound related to Ethyl 2-[(ethoxycarbonyl)thio]acetate, is extensively used as a solvent in paints, coatings, resins, inks, and consumer products. The review by Patil and Gnanasundaram (2020) discusses various process intensification techniques for ethyl acetate production, such as Reactive Distillation and Microwave Reactive Distillation, highlighting the advantages of these methods in terms of energy efficiency and economic effectiveness. Such insights into ethyl acetate production could be relevant to the synthesis and applications of Ethyl 2-[(ethoxycarbonyl)thio]acetate in similar industrial contexts (Patil & Gnanasundaram, 2020).

Environmental Biodegradation

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, offer insights into the environmental aspects of organic compounds. Thornton et al. (2020) review the aerobic biodegradation pathways of ETBE, which include the formation of various intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), highlighting the microbial capacity to degrade ether bonds. This knowledge can be applied to understand the environmental breakdown and potential impacts of Ethyl 2-[(ethoxycarbonyl)thio]acetate and similar compounds (Thornton et al., 2020).

Toxicological Reviews and Safety Assessments

Understanding the toxicological profiles of chemicals is crucial for their safe use in industrial and consumer products. While direct data on Ethyl 2-[(ethoxycarbonyl)thio]acetate were not provided, studies such as the toxicological review of ethyl tertiary-butyl ether (ETBE) by McGregor (2007) provide a framework for assessing the health impacts of chemical exposure, including inhalation toxicity, organ-specific effects, and carcinogenic potential. Such comprehensive reviews are essential for establishing safety guidelines and regulatory standards for chemical compounds (McGregor, 2007).

Advances in Ionic Liquids and Green Chemistry

Research on ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, underscores the importance of evaluating the toxicity and environmental impact of novel chemicals before their industrial scale-up. Ostadjoo et al. (2018) highlight the urgent need for comprehensive toxicity assessments of such compounds, considering their potential use in dissolving biopolymers and other industrial applications. This perspective is relevant for the development and application of Ethyl 2-[(ethoxycarbonyl)thio]acetate, emphasizing the necessity for environmental and health safety evaluations in the context of green chemistry and sustainable practices (Ostadjoo et al., 2018).

Safety And Hazards

This compound is labeled as an irritant . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2-ethoxycarbonylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAKTJAACUTISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383970
Record name Ethyl [(ethoxycarbonyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(ethoxycarbonyl)thio]acetate

CAS RN

52790-15-5
Record name Ethyl [(ethoxycarbonyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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